Methyl 2-methoxy-6-nitrobenzoate
Overview
Description
Methyl 2-methoxy-6-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, featuring a methoxy group at the second position and a nitro group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-6-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2-methoxybenzoate. The nitration reaction typically employs a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group may be converted to a carboxyl group under strong oxidative conditions.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst or other chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Methyl 2-carboxy-6-nitrobenzoate.
Reduction: Methyl 2-methoxy-6-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.
Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-6-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 2-carboxy-6-nitrobenzoate
- Methyl 4-methoxy-3-nitrobenzoate
- Methyl 5-methyl-2-nitrobenzoate
- Methyl 4,5-dimethoxy-2-nitrobenzoate
Comparison: Methyl 2-methoxy-6-nitrobenzoate is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity in various chemical reactions.
Properties
IUPAC Name |
methyl 2-methoxy-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPBKXTVWMPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506017 | |
Record name | Methyl 2-methoxy-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77901-52-1 | |
Record name | Methyl 2-methoxy-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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